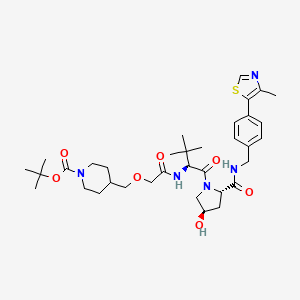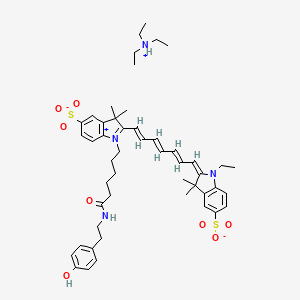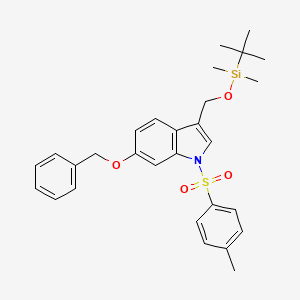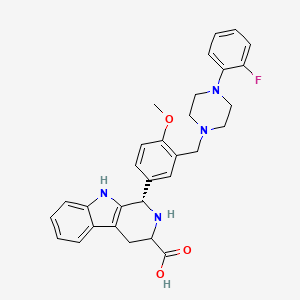![molecular formula C20H19ClN6 B12368930 2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)
2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring fused with a pyrimidine ring, and it is substituted with a 4-chlorophenyl group and an ethyl group. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with 4-chlorobenzoic acid in the presence of a dehydrating agent such as polyphosphoric acid to form 2-(4-chlorophenyl)benzimidazole.
Pyrimidine Ring Formation: The benzimidazole derivative is then reacted with ethyl cyanoacetate and ammonium acetate under reflux conditions to form the pyrimidine ring.
Final Substitution:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the nitro group (if present) or the benzimidazole ring, leading to the formation of amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: N-oxides of benzimidazole.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors involved in cellular processes, such as DNA synthesis and repair enzymes, and cell signaling receptors.
Pathways Involved: It can inhibit the activity of enzymes like topoisomerases, leading to the disruption of DNA replication and transcription.
Comparison with Similar Compounds
2-(4-chlorophenyl)-1H-benzimidazole: Shares the benzimidazole core but lacks the pyrimidine ring.
4-N-ethyl-6-methylpyrimidine-2,4-diamine: Contains the pyrimidine ring but lacks the benzimidazole core.
2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-methylpyrimidine-2,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness: The unique combination of the benzimidazole and pyrimidine rings, along with the specific substitutions, gives 2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine its distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19ClN6 |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H19ClN6/c1-3-22-18-10-12(2)23-20(27-18)24-15-8-9-16-17(11-15)26-19(25-16)13-4-6-14(21)7-5-13/h4-11H,3H2,1-2H3,(H,25,26)(H2,22,23,24,27) |
InChI Key |
DKJYWYHLAHWVCH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B12368861.png)


![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)


![(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol](/img/structure/B12368892.png)


![disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12368914.png)

